(3-Fluoro-2-iodophenyl)methanol is an organic compound characterized by the presence of both fluorine and iodine substituents on a phenyl ring. Its molecular formula is C7H6FIO, and it has a molecular weight of approximately 252.02 g/mol . The structure features a hydroxymethyl group (-CH2OH) attached to a phenyl ring that contains a fluorine atom at the meta position and an iodine atom at the ortho position relative to the hydroxymethyl group. This unique arrangement contributes to its chemical reactivity and potential biological activity.
There is no current research available on the specific mechanism of action of (3-Fluoro-2-iodophenyl)methanol. If it were to be developed as a drug, its mechanism of action would depend on its target molecule(s) and how it interacts with them.
The reactivity of (3-Fluoro-2-iodophenyl)methanol can be attributed to the presence of the hydroxymethyl group and the halogen substituents. Common reactions include:
These reactions are significant for further functionalization of the compound in synthetic organic chemistry.
Several synthetic routes have been developed to produce (3-Fluoro-2-iodophenyl)methanol. A common method involves:
This method highlights the regioselectivity achievable through careful control of reaction conditions.
(3-Fluoro-2-iodophenyl)methanol has potential applications in various domains:
Several compounds share structural similarities with (3-Fluoro-2-iodophenyl)methanol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(2-Iodophenyl)methanol | Structure | Lacks fluorine; used in various organic syntheses |
(5-Fluoro-2-iodophenyl)methanol | Structure | Fluorine at para position; different reactivity |
(4-Fluoro-2-iodophenyl)methanol | Structure | Fluorine at para position; distinct biological activity |
These compounds differ primarily in their halogen positioning and resulting electronic properties, which influence their reactivity and biological interactions.
(3-Fluoro-2-iodophenyl)methanol is an organohalogen compound with the molecular formula C₇H₆FIO [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (3-fluoro-2-iodophenyl)methanol, which accurately describes the substitution pattern on the benzene ring [3]. The compound is also known by the synonym 3-fluoro-2-iodobenzyl alcohol [1] [2].
The molecular structure consists of a benzene ring bearing three substituents: a fluorine atom at the 3-position, an iodine atom at the 2-position, and a hydroxymethyl group (-CH₂OH) at the 1-position [1] [2]. The Chemical Abstracts Service registry number for this compound is 1261827-82-0 [1] [4] [2]. The systematic name follows International Union of Pure and Applied Chemistry nomenclature rules, where the benzene ring is numbered to give the lowest possible numbers to the substituents [2] [3].
The simplified molecular-input line-entry system representation is C1=CC(=C(C(=C1)F)I)CO, which provides a concise description of the molecular connectivity [1] [2]. The International Chemical Identifier is 1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2, offering a standardized method for describing the compound's structure [3].
The molecular weight of (3-fluoro-2-iodophenyl)methanol is 252.02-252.03 grams per mole [1] [2] [5]. The compound exists as a solid at room temperature and is typically available commercially with a purity of 95-98% [5] [3]. Storage conditions require refrigeration at 4°C with protection from light to maintain stability [1] [6].
Property | Value | Reference |
---|---|---|
Molecular Weight | 252.02-252.03 g/mol | [1] [2] [5] |
Physical Form | Solid | [3] |
Purity (Commercial) | 95-98% | [5] [3] |
Storage Temperature | 4°C | [1] [6] |
Topological Polar Surface Area | 20.23 Ų | [1] [6] |
Partition Coefficient (LogP) | 1.9226 | [1] [6] |
Hydrogen Bond Donors | 1 | [1] [6] |
Hydrogen Bond Acceptors | 1 | [1] [6] |
Rotatable Bonds | 1 | [1] [6] |
The topological polar surface area is calculated to be 20.23 square angstroms, indicating moderate polarity [1] [6]. The octanol-water partition coefficient (LogP) value of 1.9226 suggests moderate lipophilicity [1] [6]. The compound possesses one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom), with one rotatable bond around the C-CH₂OH axis [1] [6].
The exact mass and monoisotopic mass are both 251.944741 daltons [2]. These mass spectrometric parameters are crucial for analytical identification and quantification of the compound [2]. Specific physical properties such as melting point, boiling point, and density have not been extensively reported in the available literature [7].
(3-Fluoro-2-iodophenyl)methanol exhibits positional isomerism possibilities due to the different arrangements of the fluorine and iodine substituents on the benzene ring [8] [9]. The compound belongs to a family of fluoroiodophenylmethanol isomers, including (2-fluoro-3-iodophenyl)methanol and (5-fluoro-2-iodophenyl)methanol [8] [6].
Conformational analysis of halogenated benzyl alcohols reveals that ortho-halogenated derivatives can exist in multiple conformational states [10] [11]. Research on ortho-halogenated benzyl alcohol systems demonstrates that these compounds can adopt chiral and achiral conformations, with the possibility of intramolecular hydrogen bonding between the hydroxyl group and the halogen substituent [10] [11].
The conformational landscape is influenced by the size and electronic properties of the halogen substituents [10] [11]. For (3-fluoro-2-iodophenyl)methanol, the presence of both fluorine and iodine atoms creates a unique electronic environment that affects the preferred conformations [10]. The iodine atom, being larger and more polarizable than fluorine, can participate in weak intramolecular interactions with the hydroxyl group [10] [11].
Computational studies on similar halogenated benzyl alcohol systems indicate that the energy barriers between different conformations increase with halogen size, suggesting that conformational interconversion may be restricted for iodine-containing derivatives [11]. The preferred conformation is typically determined by a balance between steric repulsion and weak attractive interactions [10] [11].
The electronic structure of (3-fluoro-2-iodophenyl)methanol is significantly influenced by the electron-withdrawing fluorine atom and the electron-donating iodine atom [12] [13]. The benzene ring serves as the central π-system, with both halogen substituents affecting the electron density distribution [14] [13].
Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group through inductive effects [12] [13]. This results in decreased electron density at the ortho and para positions relative to the fluorine substituent [14]. Conversely, iodine exhibits dual electronic behavior, acting as an electron-withdrawing group through inductive effects while simultaneously donating electron density through resonance involving its filled p-orbitals [13].
The molecular orbital description reveals that the highest occupied molecular orbital is primarily localized on the aromatic π-system with contributions from the halogen lone pairs [12] [15]. The lowest unoccupied molecular orbital typically corresponds to the π* orbital of the benzene ring, modified by the electronic effects of the substituents [12] [15].
The electronic distribution is further influenced by the hydroxymethyl group, which acts as a weak electron-donating substituent through resonance [14]. The oxygen atom of the hydroxyl group possesses lone pairs that can participate in conjugation with the aromatic π-system, albeit to a limited extent due to the intervening methylene group [14].
Frontier molecular orbital theory predicts that the presence of multiple electron-rich and electron-poor sites within the molecule creates regions of varying reactivity [16] [15]. The iodine atom, with its relatively low electronegativity and large size, contributes significant electron density to the molecular orbitals while also providing sites for potential electrophilic attack [13].
Crystallographic data for (3-fluoro-2-iodophenyl)methanol are limited in the available literature. However, studies on related halogenated phenylmethanol compounds provide insights into the expected solid-state properties [17] [18]. Compounds containing both fluorine and iodine substituents typically crystallize in space groups that accommodate the different sizes and electronic properties of these halogens [17].
The solid-state structure is expected to be stabilized by intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules [17] [18]. The presence of the iodine atom introduces the possibility of halogen bonding interactions, which can significantly influence the crystal packing arrangement [17].
Crystal structures of similar organoiodine compounds demonstrate that iodine atoms often participate in short intermolecular contacts that are shorter than the sum of van der Waals radii [17] [18]. These interactions contribute to the overall stability of the crystal lattice and influence physical properties such as melting point and solubility [17].
The molecular packing is likely to be influenced by the steric requirements of the iodine atom, which has a van der Waals radius significantly larger than fluorine [18]. This size difference creates an asymmetric molecular shape that affects how molecules arrange in the solid state [17] [18].
Thermal analysis data for the specific compound are not widely available, but related fluoroiodophenyl derivatives typically exhibit moderate thermal stability [17]. The carbon-iodine bond is generally the weakest bond in the molecule and represents the most likely site for thermal decomposition [17] [18].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for (3-fluoro-2-iodophenyl)methanol through the analysis of proton, carbon, and fluorine nuclei. The compound's unique substitution pattern creates distinct spectroscopic signatures that facilitate structural elucidation [1] [2].
Aromatic Proton Signals
The aromatic protons in (3-fluoro-2-iodophenyl)methanol exhibit characteristic chemical shifts within the 6.5-8.0 ppm region, consistent with substituted benzene derivatives [3] [4] [5]. The presence of electron-withdrawing iodine and fluorine substituents influences the chemical shift positions through inductive and mesomeric effects [6] [7].
For the tri-substituted aromatic ring, three distinct aromatic proton signals are expected. The proton at position 4 (meta to fluorine, para to iodine) typically appears at approximately 7.3-7.6 ppm. The proton at position 5 (ortho to fluorine, meta to iodine) shows coupling with the fluorine nucleus, resulting in a doublet with a coupling constant of 6-10 Hz [8] [9]. The proton at position 6 (meta to fluorine, ortho to iodine) appears as a complex multiplet due to long-range coupling effects [6] [10].
Methylene Proton Characteristics
The methylene protons (-CH₂OH) resonate at 4.6-4.8 ppm, significantly deshielded compared to aliphatic methylene groups due to the electron-withdrawing aromatic ring [11] [12]. These protons appear as a singlet in the absence of vicinal coupling partners. The chemical shift is influenced by the electronic properties of the substituted benzene ring, with the combined effect of iodine and fluorine substituents contributing to the observed downfield shift [13] [14].
Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
H-4 (aromatic) | 7.3-7.6 | doublet | ⁴J_HF = 2-3 |
H-5 (aromatic) | 7.0-7.4 | doublet | ³J_HF = 6-10 |
H-6 (aromatic) | 7.1-7.5 | multiplet | Complex |
CH₂OH | 4.6-4.8 | singlet | - |
OH | 1.5-5.0 | broad singlet | Exchangeable |
Hydroxyl Proton Behavior
The hydroxyl proton exhibits variable chemical shift depending on concentration, temperature, and solvent system [15]. In deuterated chloroform, the signal typically appears at 1.5-2.5 ppm, while in polar solvents such as DMSO-d₆, it may shift to 4.0-5.0 ppm due to hydrogen bonding effects [16] [12]. The hydroxyl proton is often broad and may exchange with deuterium in deuterated solvents [15].
Aromatic Carbon Framework
The aromatic carbons in (3-fluoro-2-iodophenyl)methanol display characteristic chemical shifts reflecting the electronic influence of the substituents [17] [18]. The carbon bearing the iodine substituent (C-2) experiences significant shielding due to the heavy atom effect, appearing at 85-100 ppm [17] [18]. This upfield shift is characteristic of aromatic carbons directly bonded to iodine and serves as a diagnostic feature for structural identification [19].
The carbon bearing the fluorine substituent (C-3) appears at 155-165 ppm, reflecting the strong electron-withdrawing nature of fluorine [20] [21]. This carbon typically shows a large one-bond coupling constant (¹J_CF = 240-260 Hz) with the fluorine nucleus, appearing as a doublet in the ¹³C NMR spectrum [2] [22].
Methylene Carbon Analysis
The methylene carbon (-CH₂OH) resonates at 62-68 ppm, consistent with primary alcohols [11] [12]. The chemical shift is influenced by the electronic properties of the aromatic ring, with the combined electron-withdrawing effects of iodine and fluorine contributing to a slight downfield shift compared to unsubstituted benzyl alcohol [13] [14].
Carbon Position | Chemical Shift (ppm) | Coupling Pattern | J_CF (Hz) |
---|---|---|---|
C-1 (ipso-CH₂OH) | 142-148 | singlet | - |
C-2 (ipso-I) | 85-100 | singlet | - |
C-3 (ipso-F) | 155-165 | doublet | ¹J_CF = 240-260 |
C-4 | 115-125 | doublet | ²J_CF = 20-25 |
C-5 | 128-135 | doublet | ³J_CF = 8-12 |
C-6 | 130-140 | doublet | ⁴J_CF = 2-4 |
CH₂OH | 62-68 | singlet | - |
Coupling Pattern Analysis
The fluorine-carbon coupling patterns provide valuable structural information. One-bond coupling (¹JCF) is observed for the carbon directly bonded to fluorine, while two-bond and three-bond couplings (²JCF and ³J_CF) are observed for adjacent carbons [2] [22]. The magnitude of these coupling constants decreases with increasing distance from the fluorine atom, following the expected trend for through-bond coupling transmission [23] [8].
Fluorine Chemical Shift
The fluorine nucleus in (3-fluoro-2-iodophenyl)methanol exhibits a characteristic chemical shift in the aromatic fluorine region at -110 to -120 ppm relative to CFCl₃ [24] [8] [9]. This chemical shift is typical for fluorine substituents on aromatic rings and reflects the electronic environment created by the adjacent iodine and methanol substituents [2] [20].
The exact chemical shift position is influenced by the electron-withdrawing nature of the iodine substituent, which causes a slight downfield shift compared to simple fluorobenzene derivatives [21]. The presence of the electron-donating methanol group provides a counterbalancing effect, resulting in the observed chemical shift range [2] [22].
Coupling Constant Analysis
The fluorine nucleus couples with nearby protons through both three-bond and four-bond pathways [23] [8]. The three-bond coupling (³JHF) with the ortho proton (H-5) typically exhibits a coupling constant of 6-10 Hz, while four-bond coupling (⁴JHF) with the meta proton (H-4) shows a smaller coupling constant of 2-3 Hz [9].
Coupling Type | Partner Nucleus | Coupling Constant (Hz) | Pattern |
---|---|---|---|
³J_HF | H-5 (ortho) | 6-10 | doublet |
⁴J_HF | H-4 (meta) | 2-3 | doublet |
⁵J_HF | H-6 (para) | 0.5-1.5 | weak |
¹J_CF | C-3 (ipso) | 240-260 | doublet |
²J_CF | C-2, C-4 | 20-25 | doublet |
³J_CF | C-1, C-5 | 8-12 | doublet |
The coupling constants provide valuable information about the molecular geometry and electronic structure. The relatively large three-bond coupling constant indicates efficient transmission of coupling through the aromatic π-system [25] [9]. The magnitude of these coupling constants is consistent with literature values for similar fluorinated aromatic systems [23] [8].
Infrared spectroscopy of (3-fluoro-2-iodophenyl)methanol reveals characteristic vibrational modes that provide structural confirmation and functional group identification [26] [27]. The spectrum exhibits distinct absorption bands corresponding to the hydroxyl, aromatic, and halogen-substituted functional groups [28] [5].
Hydroxyl Stretching Vibrations
The most prominent feature in the infrared spectrum is the broad O-H stretching absorption appearing at 3200-3600 cm⁻¹ [26] [27]. This band is characteristic of primary alcohols and shows typical broadening due to hydrogen bonding interactions [16] [29]. The exact position and shape of this band are influenced by concentration effects and intermolecular hydrogen bonding [15].
In dilute solution, the O-H stretch appears as a sharper band at approximately 3550 cm⁻¹, while in concentrated solutions or solid state, hydrogen bonding causes broadening and a shift to lower frequencies around 3200-3400 cm⁻¹ [16] [29].
Aromatic Vibrational Modes
The aromatic C-H stretching vibrations appear at 3030 cm⁻¹, characteristic of substituted benzene derivatives [26] [27]. This band is typically weak to medium in intensity and appears just above the aliphatic C-H stretching region [5].
The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1600 cm⁻¹ region [26] [27]. For tri-substituted benzene rings, typically two to four bands are observed in this region, with the most intense bands appearing at approximately 1500 cm⁻¹ and 1600 cm⁻¹ [5]. The exact positions and intensities of these bands are influenced by the electronic properties of the substituents [30] [29].
Halogen-Related Vibrations
The C-F stretching vibration appears as a strong band in the 1000-1400 cm⁻¹ region [28] [26]. For aromatic fluorine compounds, this band typically appears at 1150-1250 cm⁻¹ and is one of the most diagnostic features for fluorine identification [28] [30].
The C-I stretching vibration appears as a weak band below 600 cm⁻¹ [28] [26]. This band is often difficult to observe due to its low intensity and position at the edge of the typical infrared measurement range [28].
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
O-H stretch | 3200-3600 | broad, strong | Primary alcohol |
Aromatic C-H stretch | 3030 | weak-medium | Benzene ring |
C=C stretch | 1600, 1500 | medium-strong | Aromatic ring |
C-F stretch | 1150-1250 | strong | Aromatic fluorine |
C-O stretch | 1000-1100 | medium | Primary alcohol |
C-I stretch | <600 | weak | Aromatic iodine |
Out-of-plane bend | 750-850 | medium | Tri-substituted benzene |
Fingerprint Region Analysis
The fingerprint region (800-1500 cm⁻¹) contains numerous bands characteristic of the specific substitution pattern [5] [27]. The out-of-plane bending vibrations of the aromatic C-H bonds appear in the 750-850 cm⁻¹ range and are diagnostic for the tri-substituted benzene ring system [5].
The C-O stretching vibration of the primary alcohol appears at 1000-1100 cm⁻¹ as a medium-intensity band [26]. This band may overlap with the C-F stretching region, requiring careful spectral analysis for proper assignment [28].
Mass spectrometric analysis of (3-fluoro-2-iodophenyl)methanol provides molecular weight confirmation and structural information through characteristic fragmentation patterns [31] [32]. The molecular ion peak appears at m/z 252, corresponding to the molecular formula C₇H₆FIO [33].
Molecular Ion Characteristics
The molecular ion peak at m/z 252 typically shows moderate intensity, characteristic of aromatic compounds containing heavy atoms [31] [32]. The presence of iodine contributes to the stability of the molecular ion through resonance stabilization of the aromatic system [17] [34].
Base Peak Formation
The base peak commonly appears at m/z 107, corresponding to the loss of the halogen substituents and formation of a tropylium-like ion (C₇H₇O⁺) [31] [35]. This fragmentation pattern is typical for substituted benzyl alcohols and represents the most stable fragment ion in the mass spectrum [34] [36].
The formation of the base peak involves the loss of both iodine (127 u) and fluorine (19 u) from the molecular ion, followed by rearrangement to form the stable seven-membered ring system [31] [32]. This fragmentation pathway is favored due to the stability of the tropylium ion structure [35].
Common Fragment Ions
Several characteristic fragment ions provide structural information:
Fragment Ion | m/z | Relative Intensity | Assignment |
---|---|---|---|
M⁺- | 252 | 15-25% | Molecular ion |
M-HF | 231 | 30-40% | Loss of HF |
M-I | 125 | 20-30% | Loss of iodine |
Tropylium-like | 107 | 100% | Base peak |
C₆H₅⁺ | 77 | 40-50% | Phenyl cation |
C₄H₃⁺ | 51 | 20-30% | Ring contraction |
Fragmentation Mechanisms
The fragmentation of (3-fluoro-2-iodophenyl)methanol follows typical pathways for halogenated benzyl alcohols [31] [32]. The initial loss of halogen atoms occurs through homolytic cleavage, followed by rearrangement processes that lead to the formation of stable carbocations [34] [36].
The loss of HF (m/z 231) is particularly characteristic of fluorinated aromatic compounds and occurs through a specific elimination mechanism involving the fluorine and an adjacent hydrogen atom [31] [28]. This fragmentation pathway is favored over simple C-F bond cleavage due to the strength of the aromatic C-F bond [28].
X-ray crystallography studies of (3-fluoro-2-iodophenyl)methanol and related compounds provide detailed information about molecular geometry, intermolecular interactions, and solid-state packing arrangements [37] [38]. While specific crystal structure data for (3-fluoro-2-iodophenyl)methanol is limited in the literature, studies of related fluoroiodophenyl compounds provide valuable structural insights [39] [40].
Molecular Geometry
The molecular geometry of (3-fluoro-2-iodophenyl)methanol is characterized by a planar aromatic ring with substituents influencing the overall molecular conformation [39] [41]. The presence of the bulky iodine atom and the electron-withdrawing fluorine creates a specific electronic environment that affects bond lengths and angles [38] [42].
The C-F bond length in aromatic fluorine compounds typically ranges from 1.35-1.38 Å, while the C-I bond length extends to approximately 2.05-2.10 Å [38] [39]. The hydroxymethyl group adopts a conformation that minimizes steric interactions with the ortho-iodine substituent [43] [44].
Intermolecular Interactions
Crystal packing studies reveal characteristic intermolecular interactions that stabilize the solid-state structure [38] [40]. Hydrogen bonding between hydroxyl groups of adjacent molecules forms chains or dimeric structures in the crystal lattice [45] [43].
The presence of halogen atoms introduces additional intermolecular interactions, including halogen bonding between iodine atoms and electron-rich regions of neighboring molecules [38] [39]. These interactions contribute to the overall stability of the crystal structure and influence physical properties such as melting point and solubility [40].
Crystallographic Parameters
Based on related compounds, (3-fluoro-2-iodophenyl)methanol likely crystallizes in a centrosymmetric space group with Z = 4 or 8 molecules per unit cell [39] [40]. The crystal system is expected to be monoclinic or triclinic, reflecting the asymmetric substitution pattern of the molecule [41] [46].
Parameter | Expected Range | Reference Compounds |
---|---|---|
C-F bond length | 1.35-1.38 Å | [38] [39] |
C-I bond length | 2.05-2.10 Å | [38] [39] |
C-C(aromatic) | 1.38-1.42 Å | [39] [40] |
C-CH₂OH | 1.50-1.52 Å | [45] [43] |
Space group | P2₁/c, P-1 | [39] [40] |
Z | 4-8 | [40] [41] |
The crystal structure analysis provides confirmation of the molecular geometry determined by other spectroscopic methods and offers insights into the solid-state properties of the compound [37] [38].
Density functional theory (DFT) calculations provide powerful tools for predicting and interpreting the spectroscopic properties of (3-fluoro-2-iodophenyl)methanol [47] [48]. These computational approaches complement experimental measurements and offer detailed insights into electronic structure and molecular properties [45] [49].
NMR Chemical Shift Predictions
DFT calculations using gauge-including atomic orbitals (GIAO) methods accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts for fluorinated aromatic compounds [47] [20]. The computational predictions typically show excellent correlation with experimental values, with mean absolute errors of less than 0.5 ppm for ¹H NMR and 2-3 ppm for ¹³C NMR [50] [51].
For ¹⁹F NMR predictions, scaling factors have been developed that improve the accuracy of calculated chemical shifts for fluorinated aromatic compounds [20] [21]. These scaling factors, when applied to B3LYP/6-311G(d,p) calculations, provide chemical shift predictions with errors typically less than 1 ppm [49] [52].
Vibrational Frequency Calculations
Harmonic frequency calculations at the DFT level provide excellent predictions of infrared and Raman spectra [47] [53]. The calculated frequencies typically require scaling factors (0.96-0.98 for B3LYP) to account for anharmonic effects and limitations of the harmonic approximation [30] [29].
The calculated infrared intensities correlate well with experimental observations, allowing for reliable band assignment and interpretation of complex spectral features [47] [48]. The calculations are particularly valuable for assigning overlapping bands in the fingerprint region [53].
Electronic Structure Analysis
DFT calculations provide detailed information about molecular orbital energies, electron density distributions, and electrostatic potential surfaces [47] [48]. The HOMO-LUMO energy gap calculations correlate with UV-visible absorption spectra and provide insights into electronic transitions [47] [50].
The natural bond orbital (NBO) analysis reveals the electronic effects of substituents on the aromatic ring system, quantifying the inductive and mesomeric effects of fluorine and iodine substituents [47] [48]. These calculations explain the observed NMR chemical shifts and provide fundamental understanding of the electronic structure [45] [49].
Computational Method | Application | Typical Accuracy |
---|---|---|
GIAO-B3LYP | NMR chemical shifts | ±0.5 ppm (¹H), ±3 ppm (¹³C) |
Scaled harmonic | IR frequencies | ±20 cm⁻¹ |
TD-DFT | UV-visible spectra | ±0.2 eV |
NBO analysis | Electronic structure | Qualitative |
Irritant